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Compound of Interest

Compound Name: Carbazol-9-yl-acetic acid

Cat. No.: B1305167

An In-depth Spectroscopic Analysis of Carbazol-
9-yl-acetic Acid

This technical guide provides a comprehensive overview of the spectroscopic characterization
of Carbazol-9-yl-acetic acid, a significant derivative of carbazole known for its role in
medicinal and materials chemistry. This document is intended for researchers, scientists, and
professionals in the field of drug development and materials science, offering detailed
experimental protocols and a thorough analysis of Nuclear Magnetic Resonance (NMR) and
Fourier-Transform Infrared (FT-IR) spectroscopic data.

Chemical Structure
Carbazol-9-yl-acetic acid

e Molecular Formula: C14H11NO:2
e Molecular Weight: 225.24 g/mol
e CAS Number: 524-80-1

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for Carbazol-9-yl-acetic
acid.
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Table 1: *H NMR Spectroscopic Data

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
13.10 S 1H -COOH
8.16 d,J=7.8Hz 2H Ar-H
7.55 m 2H Ar-H
7.42 m 2H Ar-H
7.22 m 2H Ar-H
5.23 S 2H -CHz-

Solvent: CDCls,
Frequency: 400
MHz[1]

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (6, ppm) Assignment
170.2 C=0

140.4 Ar-C

125.6 Ar-C

122.2 Ar-C

120.1 Ar-C

119.0 Ar-C

109.2 Ar-C

43.9 -CH2-

Solvent: DMSO-de, Frequency: 100 MHz[1]
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Table 3: FT-IR Spectroscopic Data

Wavenumber (v, cm~?) Assignment

3380, 3355 O-H stretch (carboxylic acid)
2980 C-H stretch (aromatic)

1725 C=0 stretch (carboxylic acid)
1595, 1590 C=C stretch (aromatic)

1460 C-H bend

748 C-H out-of-plane bend (aromatic)

Sample Preparation: KBr pellet[2]

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of
Carbazol-9-yl-acetic acid.

3.1. Synthesis of Carbazol-9-yl-acetic acid[1]

» Dissolution: Dissolve 5 g (0.03 mol) of carbazole in 100 mL of dimethylformamide (DMF).
» Addition of Reagent: Add 6.68 g (0.04 mol) of ethyl bromoacetate to the solution.

e Reaction: Stir the reaction mixture continuously at 35°C for 12 hours.

o Precipitation: After the reaction is complete, pour the mixture into 200 mL of water and
separate the resulting precipitate by filtration.

 Acidification: Adjust the pH of the filtrate to 1.0 with 2 M hydrochloric acid to precipitate the
crude product.

« Purification: Collect the crude product by filtration, dry it, and recrystallize from a
dichloromethane/ethanol solvent mixture to yield the pure Carbazol-9-yl-acetic acid.
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3.2. NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of Carbazol-9-yl-acetic acid in 0.5-
0.7 mL of a suitable deuterated solvent (e.g., CDCIs for *H NMR, DMSO-de for 13C NMR) in a
standard 5 mm NMR tube.

e Instrument Setup:
o Use a 400 MHz (for *H NMR) or 100 MHz (for 13C NMR) spectrometer.
o Lock the spectrometer to the deuterium signal of the solvent.
o Shim the magnetic field to achieve optimal resolution.

o Data Acquisition:

o 'H NMR: Acquire the spectrum using a standard pulse sequence. Set the spectral width to
cover the expected range of proton chemical shifts (typically 0-14 ppm). Use a sufficient
number of scans to obtain a good signal-to-noise ratio.

o 183C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Set the
spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
A larger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

o Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier
transform, phase correction, and baseline correction. Reference the spectra to the residual
solvent peak or an internal standard (e.g., TMS).

3.3. FT-IR Spectroscopy[2]
o Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of dry Carbazol-9-yl-acetic acid with approximately 100-
200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a
fine, homogeneous powder is obtained.
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o Transfer the powder to a pellet-forming die and press it under high pressure to form a
transparent or semi-transparent pellet.

e Instrument Setup:
o Place the KBr pellet in the sample holder of the FT-IR spectrometer.
o Record a background spectrum of the empty sample compartment.
o Data Acquisition:
o Acquire the sample spectrum over the range of 4000-400 cm™1,
o Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

o Data Processing: The software automatically subtracts the background spectrum from the
sample spectrum to produce the final infrared spectrum.

Workflow and Data Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of
Carbazol-9-yl-acetic acid.

Spectroscopic Analysis
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Caption: Workflow for the Synthesis and Spectroscopic Analysis of Carbazol-9-yl-acetic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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